molecular formula C16H11ClN4O2S B2721166 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862974-21-8

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2721166
CAS No.: 862974-21-8
M. Wt: 358.8
InChI Key: SQWSXISXTZNXPK-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzo[d]thiazolyl group, and an oxadiazolyl group

Mechanism of Action

Target of Action

The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” primarily targets the human BLT1 and BLT2 receptors . These receptors are overexpressed in CHO cells and play a crucial role in calcium mobilization .

Mode of Action

The interaction of “this compound” with its targets results in a strong inhibition of calcium mobilization in the cells . This inhibition is a result of the compound’s ability to bind to the BLT1 and BLT2 receptors, thereby affecting their function .

Biochemical Pathways

The compound “this compound” affects the leukotriene B4 pathway . Leukotriene B4 is a potent inflammatory mediator, and its inhibition can lead to a decrease in inflammation and other downstream effects .

Pharmacokinetics

The compound’s strong inhibition of calcium mobilization suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of “this compound” include a significant reduction in calcium mobilization in cells overexpressing human BLT1 and BLT2 receptors . This leads to a decrease in inflammation and other downstream effects .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by environmental factors such as solvent polarity . For instance, the excited state intramolecular proton transfer (ESIPT) reaction of related compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action could also be affected by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a hydrazide intermediate with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the chlorophenyl group with the methoxybenzo[d]thiazolyl-oxadiazole intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWSXISXTZNXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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